1-Isobutyl-1H-imidazol-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

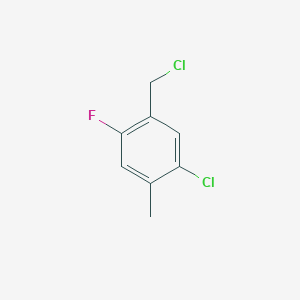

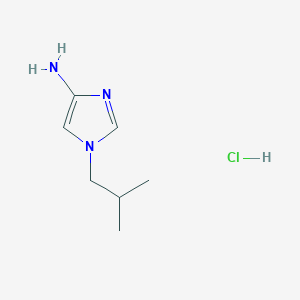

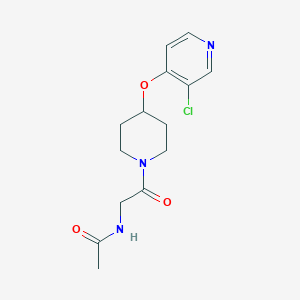

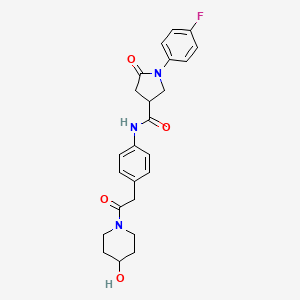

1-Isobutyl-1H-imidazol-4-amine hydrochloride is a chemical compound with the molecular formula C7H14ClN3 . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of imidazole derivatives, such as this compound, has been a topic of interest in recent years . Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . There are also other methods for the synthesis of imidazole derivatives, which involve the use of different starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms . The average mass of the molecule is 175.659 Da .Chemical Reactions Analysis

Imidazole derivatives, including this compound, are known for their unique chemical complexity . They are versatile in their construction and functionalization, making them a rich source of chemical diversity . The specific chemical reactions involving this compound are not explicitly mentioned in the sources.Scientific Research Applications

CO2 Capture and Environmental Applications

Ionic liquids derived from imidazole compounds, such as one prepared from 1-butyl imidazole, have been shown to capture CO2 efficiently by forming a reversible carbamate salt. These liquids are nonvolatile, do not require water to function, and can be recycled, making them comparable to commercial amine sequestering agents for environmental sustainability (Bates et al., 2002).

Synthesis of Bioactive Compounds

Imidazolines and their derivatives play a crucial role in the synthesis of bioactive molecules. For example, enantiopure 1,4-disubstituted 2-imidazolines can be prepared from beta-amino alcohols, serving as precursors for a variety of compounds with potential biological activity (Boland et al., 2002).

Drug Discovery and Anticancer Research

Imidazole derivatives have demonstrated significant anticancer potential. For instance, certain synthesized 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles show promising results against various cancer cell lines by inducing apoptosis and cellular senescence (Sharma et al., 2014).

Analytical Chemistry Applications

Imidazole-H2SO4 electrolytes have been used for capillary ion analysis with indirect UV detection, achieving baseline separation of alkali and alkaline earth metals. This method offers a promising approach for the quantitative analysis of pharmaceutical solutions and beverages, showcasing the versatility of imidazole compounds in analytical chemistry (Yang et al., 1994).

properties

IUPAC Name |

1-(2-methylpropyl)imidazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.ClH/c1-6(2)3-10-4-7(8)9-5-10;/h4-6H,3,8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COSOHSWJRMXVDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(N=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2985728.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2985729.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2985733.png)

![N-(4-fluorobenzyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2985741.png)

![N-[2-[(2-Chlorophenyl)methyl-cyclopentylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2985746.png)

![1-{[(5-Benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline](/img/structure/B2985748.png)